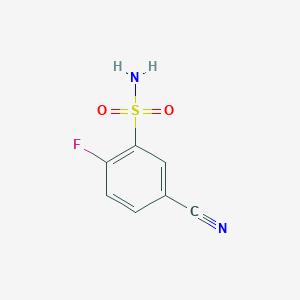

5-Cyano-2-fluorobenzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-cyano-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFCVHLHUQCCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyano 2 Fluorobenzenesulfonamide

Conventional Synthetic Pathways

Conventional methods for synthesizing 5-Cyano-2-fluorobenzenesulfonamide are typically centered around the formation of the sulfonamide group from a corresponding sulfonyl chloride precursor. These multi-step processes rely on well-established reactions in organic chemistry.

Amination of Benzenesulfonyl Chlorides

The most direct and common method for the synthesis of this compound is the amination of its corresponding sulfonyl chloride precursor, 4-cyano-2-fluorobenzene-1-sulfonyl chloride. This reaction involves the nucleophilic attack of an amine, typically ammonia (B1221849) or an ammonia equivalent, on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

The reaction is generally carried out in a suitable solvent that can facilitate the reaction and dissolve the starting materials. A base is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Typical Reaction Conditions for Amination:

| Parameter | Condition | Purpose |

| Amine Source | Aqueous ammonia, Ammonium hydroxide | Provides the nucleophilic -NH2 group. |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | To dissolve reactants and facilitate the reaction. |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions. |

| Base (optional) | Pyridine, Triethylamine | To scavenge the HCl byproduct. |

Strategic Precursors and Reaction Conditions

The synthesis of the crucial intermediate, 4-cyano-2-fluorobenzene-1-sulfonyl chloride, requires a strategic approach starting from more readily available chemicals. One common pathway begins with a suitably substituted aniline, which undergoes diazotization followed by a Sandmeyer-type reaction. For instance, starting from an appropriately substituted aminobenzonitrile, a diazonium salt can be formed and subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the sulfonyl chloride group. rsc.org

Another approach involves the chlorosulfonation of a pre-existing cyanofluorobenzene. However, this method can sometimes lead to issues with regioselectivity, yielding a mixture of isomers that require purification.

A more controlled synthesis might start from 3,4-difluorobenzonitrile (B1296988). google.com This precursor allows for the strategic introduction of the cyano group at a later stage, after the sulfonyl chloride moiety has been established, or through nucleophilic aromatic substitution of one of the fluorine atoms. A patented method for a related compound, 4-cyano-2-fluorobenzyl alcohol, utilizes 3,4-difluorobenzonitrile as a starting material, highlighting its utility in constructing this substitution pattern. google.com

Example Precursor Synthesis Pathway:

| Step | Reaction | Key Reagents |

| 1 | Diazotization of a substituted aniline | NaNO₂, HCl |

| 2 | Sulfonyl chloride formation (Sandmeyer-type) | SO₂, CuCl |

| 3 | Amination | NH₃ or NH₄OH |

Advanced Synthetic Approaches and Process Development

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and selective methods for the preparation of sulfonamides, including this compound.

Catalytic and Green Chemistry Considerations in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency. One innovative approach involves the direct coupling of sulfonamides and alcohols using a nanostructured catalyst, which proceeds through a domino dehydrogenation-condensation-hydrogenation sequence. While not directly applied to this compound, this methodology represents a greener alternative to traditional methods that rely on stoichiometric reagents.

Another green approach is the use of mechanosynthesis, a solvent-free method that uses mechanical force to initiate chemical reactions. A one-pot, double-step mechanochemical procedure for synthesizing sulfonamides from disulfides has been demonstrated, offering a more environmentally friendly and cost-effective process.

Green Chemistry Approaches in Sulfonamide Synthesis:

| Approach | Description | Potential Advantage for this compound Synthesis |

| Nano-catalysis | Use of reusable, magnetically separable catalysts (e.g., nano-Ru/Fe₃O₄) for coupling reactions. | Reduced catalyst waste and easier product purification. |

| Mechanosynthesis | Solvent-free reaction conditions using a ball mill. | Eliminates the need for potentially toxic organic solvents. |

| Catalyst-free methods | Utilizing dehydrating agents like neutral Al₂O₃ in green solvents. | Avoids the use of heavy metal catalysts and harsh acidic or basic conditions. |

Chemo- and Regioselective Synthesis of Fluorinated Benzenesulfonamides

The precise placement of the fluorine atom and the cyano group on the benzene (B151609) ring is critical for the identity and properties of this compound. Therefore, chemo- and regioselective synthetic methods are of paramount importance. The challenge lies in controlling the substitution pattern during electrophilic aromatic substitution reactions, as the directing effects of the substituents must be carefully considered.

For instance, in the synthesis of related fluorinated compounds, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of allenes. nih.govnih.gov While a different substrate class, this highlights the development of sophisticated catalytic systems to control the position of fluorination. The synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes also underscores the focus on achieving high regioselectivity in the formation of fluorinated heterocycles. rsc.org

For this compound, a regioselective strategy would likely involve starting with a precursor where the substitution pattern is already set, such as 3-fluoro-4-bromobenzonitrile, and then converting the bromine to the desired sulfonyl amide group through a series of controlled reactions. google.com This avoids the potential for isomeric mixtures that can arise from direct electrophilic substitution on a less specifically substituted benzene ring.

Reactivity and Derivatization Strategies of 5 Cyano 2 Fluorobenzenesulfonamide

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group in many pharmaceuticals and agrochemicals. Its reactivity allows for a range of transformations, primarily at the nitrogen atom, leading to a diverse array of derivatives with varied biological and chemical properties.

N-Functionalization (e.g., N-Alkylation, N-Acylation, Sulfonylation)

The nitrogen atom of the sulfonamide in 5-Cyano-2-fluorobenzenesulfonamide can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using various alkylating agents. A general and efficient method for the N-alkylation of sulfonamides involves the use of alcohols as alkylating agents in the presence of a manganese catalyst. This "borrowing hydrogen" approach is environmentally friendly as it generates water as the only byproduct. acs.org A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields. acs.org Another method involves the reaction of aryl and alkylsulfonamides with alkyl halides, such as 1,2-dibromo-2-phenylethane, in the presence of Lewis acids like FeCl₃ or ZnCl₂. dnu.dp.ua

N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents like carboxylic acid anhydrides or acid chlorides. researchgate.net A convenient method for the N-acylation of sulfonamides utilizes P₂O₅/SiO₂ as a recyclable heterogeneous catalyst under solvent-free conditions. researchgate.net Alternatively, N-acylbenzotriazoles can be used as effective acylating agents in the presence of a base like sodium hydride (NaH), providing N-acylsulfonamides in high yields. researchgate.net This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare. researchgate.net

| Functionalization | Reagents | Conditions | Product Type |

| N-Alkylation | Alcohols | Mn(I) PNP pincer precatalyst | N-Alkylsulfonamide |

| N-Alkylation | Alkyl Halides | Lewis Acids (FeCl₃, ZnCl₂) | N-Alkylsulfonamide |

| N-Acylation | Acid Anhydrides/Chlorides | P₂O₅/SiO₂, solvent-free | N-Acylsulfonamide |

| N-Acylation | N-Acylbenzotriazoles | NaH | N-Acylsulfonamide |

| N-Sulfonylation | Sulfonyl Chlorides | Base | Disulfonimide |

Formation of Sulfonylurea Derivatives

Sulfonylureas are an important class of compounds with significant biological activity. The synthesis of sulfonylurea derivatives from this compound can be achieved by reacting the sulfonamide with an isocyanate. A notable example is the synthesis of N-tert-butyl-N'-[5-cyano-2-(4-methylphenoxy)phenylsulfonyl]urea. nih.gov In this synthesis, the precursor 5-cyano-2-(4-methylphenoxy)benzenesulfonamide is reacted with tert-butyl isocyanate. The resulting sulfonylurea derivative has been studied for its potential as a TXA₂ receptor antagonist. nih.gov The crystal structure of this compound reveals an intramolecular N-H∙∙∙O hydrogen bond, which plays a key role in determining its conformation. nih.gov

Reactions of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, cycloadditions, and hydrolysis, providing access to a wide range of other functional groups.

Nucleophilic Additions and Cycloadditions (e.g., Tetrazine Synthesis from Nitrile)

The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack. This reactivity can be harnessed to construct various heterocyclic systems.

Tetrazine Synthesis: A significant application of the cyano group is in the synthesis of 1,2,4,5-tetrazines, which are valuable in bioorthogonal chemistry. The synthesis of tetrazines can be achieved from nitriles through reaction with hydrazine (B178648) and a sulfur source, followed by oxidation. nih.gov For instance, 3-(3-fluorophenyl)-1,2,4,5-tetrazine derivatives have been synthesized from 3-fluorobenzonitrile. nih.govacs.org A general method involves the reaction of the nitrile with hydrazine hydrate (B1144303) and elemental sulfur in ethanol, followed by treatment with sodium nitrite (B80452) in acetic acid to effect oxidation to the tetrazine ring. nih.gov This approach can be adapted for the synthesis of tetrazines from 5-Cyano-2-fluorobenzonitrile.

| Reactant | Reagents | Intermediate/Product | Reaction Type |

| 3-Fluorobenzonitrile | 1. NH₂NH₂·H₂O, S₈, EtOH; 2. NaNO₂, AcOH | 3-(3-Fluorophenyl)-1,2,4,5-tetrazine | Cycloaddition/Oxidation |

Nitrile Transformations to Carboxylic Acids, Amides, and Amidines

The cyano group can be converted into other important functional groups such as carboxylic acids, amides, and amidines through various hydrolytic and addition reactions.

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions with heating. pressbooks.pubyoutube.comchegg.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.com For example, aryl nitriles can be converted to the corresponding amides in good yields using manganese dioxide in a refluxing solvent like dioxane. google.com The complete hydrolysis to the carboxylic acid typically requires more forcing conditions.

Formation of Amidines: Amidines can be synthesized from nitriles through several methods. A classic approach is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of HCl gas to form an imido ester, which is then treated with an amine. scielo.br More direct methods involve the reaction of nitriles with amines in the presence of a catalyst or activating agent. researchgate.net For instance, N-sulfonyl amidines can be synthesized from alkynes, amines, and sulfonyl azides using a copper catalyst. researchgate.net

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | MnO₂, refluxing dioxane | Amide |

| Amidine Synthesis | 1. ROH, HCl; 2. R'NH₂ (Pinner Reaction) | Amidine |

| N-Sulfonyl Amidine Synthesis | Alkynes, Amines, Sulfonyl Azides, CuI | N-Sulfonyl Amidine |

Radical-Mediated Migrations of the Cyano Group

Radical-mediated intramolecular translocation of a cyano group is a powerful synthetic strategy for the site-selective functionalization of molecules. This process typically involves the addition of a radical to the nitrile triple bond, followed by a β-scission of the resulting cyclic iminyl radical, leading to the migration of the cyano group and the formation of a more stable radical. mdpi.com This strategy has been extensively reviewed and applied to various substrates. mdpi.compreprints.orgrsc.org For example, radical-mediated cyano group migration has been observed in the difunctionalization of unsaturated cyanohydrins and nitriles. mdpi.com While specific examples involving this compound are not explicitly detailed in the reviewed literature, the general principles of radical-mediated cyano migration could potentially be applied to this scaffold, opening avenues for novel transformations. chemrxiv.orgacs.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Insights

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-Cyano-2-fluorobenzenesulfonamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and electronic environment of each atom can be obtained.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for verifying the core aromatic structure and the presence of key functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-fluorobenzamide, provides insight into the expected signals for the aromatic protons. chemicalbook.com In this compound, the protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling patterns due to the influence of the electron-withdrawing cyano and sulfonyl groups, as well as the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework. The carbon atoms in the benzene ring, the cyano group, and any aliphatic carbons would resonate at distinct chemical shifts. For instance, the carbon atom of the cyano group in similar structures like benzonitrile (B105546) appears at a specific chemical shift. chemicalbook.com The carbon atoms attached to the fluorine and the sulfonyl group would also show characteristic shifts.

A representative, though not identical, ¹³C NMR spectrum of 2-nitro-5-cyano-9-fluorenone illustrates the types of signals expected for a substituted aromatic system. researchgate.net The analysis of ¹³C NMR spectra of various benzazoles and benzazolidine-2-thiones also provides a basis for understanding tautomeric equilibria, which could be relevant for the sulfonamide group. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-SO₂NH₂ | - | ~140-150 |

| C2-F | - | ~160-170 (with ¹JCF coupling) |

| C3-H | ~7.8-8.0 | ~115-120 |

| C4-H | ~7.6-7.8 | ~130-135 |

| C5-CN | - | ~110-115 |

| C6-H | ~8.1-8.3 | ~135-140 |

| CN | - | ~115-120 |

| SO₂NH₂ | ~7.5-8.5 (broad singlet) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Environment and Through-Space Interactions

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. nih.govnih.gov In this compound, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electron-withdrawing effects of the adjacent sulfonyl group and the cyano group at the para position. Furthermore, through-space interactions with nearby protons can often be observed, providing valuable conformational information. Studies on fluorinated benzenesulfonamides complexed with carbonic anhydrase have demonstrated the utility of ¹⁹F NMR in probing molecular interactions. nih.gov

Advanced 2D NMR Techniques for Connectivity and Tautomerism

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between the aromatic ring and the cyano and sulfonamide functional groups.

These advanced techniques can also be used to investigate the potential for tautomerism in the sulfonamide group, a phenomenon observed in related heterocyclic systems. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.commdpi.comnih.gov For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the benzene ring and the attached functional groups.

The conformation of the sulfonamide group.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and O atoms, and potentially π-π stacking interactions between the aromatic rings.

This information is vital for understanding the crystal packing and the forces that govern the solid-state properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.20 |

| b (Å) | 10.70 |

| c (Å) | 13.00 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Key Intermolecular Interactions | Hydrogen bonds (N-H···O=S), π-π stacking |

Note: This data is hypothetical and would need to be confirmed by experimental X-ray diffraction analysis.

High-Resolution Mass Spectrometry and Chromatographic Techniques for Purity and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, confirming its elemental composition with high accuracy. nih.govmdpi.comnih.gov This technique is sensitive enough to distinguish between compounds with very similar molecular weights.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely used to assess the purity of the compound. These methods separate the target molecule from any impurities, allowing for their quantification. Furthermore, these techniques are invaluable for monitoring the progress of the chemical reactions used to synthesize this compound, ensuring optimal reaction conditions and yield. The use of mass spectrometry in conjunction with chromatography (LC-MS or GC-MS) provides a powerful tool for identifying and characterizing any byproducts or intermediates. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Mechanistic Elucidation of Reactions

Density Functional Theory (DFT) has emerged as a robust tool for elucidating the intricate details of chemical reactions at the molecular level. For 5-Cyano-2-fluorobenzenesulfonamide, DFT calculations can map out potential reaction pathways, characterize transition states, and predict the likelihood of different outcomes, thereby guiding synthetic efforts and providing a deeper understanding of its chemical behavior.

Characterization of Reaction Pathways and Transition States

A chemical reaction proceeds from reactants to products through one or more transition states, which represent the energy maxima along the reaction coordinate. Identifying these transition states is crucial for understanding the reaction mechanism. DFT calculations can model the potential energy surface of a reaction involving this compound, locating the stable intermediates and the high-energy transition states that connect them.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common pathway for compounds of this nature, DFT can be employed to calculate the energies of the reactants, the Meisenheimer intermediate (a resonance-stabilized carbanion), the transition states, and the final products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Recent DFT studies on the stereoselective cycloaddition reactions have demonstrated the power of this method in identifying the rate- and stereoselectivity-determining steps by analyzing the energetic profiles of all possible reaction channels. rsc.org A similar approach could be applied to reactions of this compound to unravel its mechanistic details.

To illustrate, consider a hypothetical SNAr reaction where a nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. The reaction pathway can be characterized by the following stationary points:

Reactants: this compound + Nu-

Transition State 1 (TS1): The formation of the C-Nu bond.

Meisenheimer Intermediate: The tetrahedral intermediate formed after the nucleophilic attack.

Transition State 2 (TS2): The cleavage of the C-F bond.

Products: 5-Cyano-2-(nucleophile)benzenesulfonamide + F-

The table below presents a hypothetical energy profile for such a reaction, as would be determined by DFT calculations.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Initial separated species | 0.0 |

| TS1 | Nucleophilic attack | +15.2 |

| Intermediate | Meisenheimer complex | +8.5 |

| TS2 | Fluoride (B91410) departure | +18.7 |

| Products | Final substituted product | -5.4 |

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity Profiles

The presence of multiple functional groups on the benzene (B151609) ring of this compound raises questions of reactivity and regioselectivity. DFT calculations can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. Descriptors derived from DFT, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, are instrumental in this regard. nih.gov

The cyano (-CN) and sulfonamide (-SO2NH2) groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. The fluorine atom is also an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the para position. In nucleophilic aromatic substitution, the fluorine is a good leaving group.

Computational studies have shown that for electrophilic aromatic substitutions, the barrier height of reactions can be reliably predicted using descriptors like Hirshfeld charge and information gain at the regioselective carbon atom. nih.gov For this compound, DFT calculations would likely predict that nucleophilic attack is favored at the carbon atom attached to the fluorine, due to the combined electron-withdrawing effects of the adjacent sulfonamide group and the para-cyano group, which stabilize the intermediate. A computational model based on semi-empirical quantum mechanics and machine learning has been developed to predict the site-selectivity of aromatic C–H functionalization with high accuracy, demonstrating the potential of such methods for complex substituted aromatics. chemrxiv.org

Quantum Chemical Analysis of Electronic Structure and Bonding

The electronic structure of this compound dictates its physical and chemical properties. Quantum chemical calculations provide a detailed picture of how the electron density is distributed within the molecule and how the substituents influence the aromatic system.

Influence of Substituents (Cyano, Fluoro, Sulfonamide) on Aromatic Ring Reactivity

The cyano, fluoro, and sulfonamide substituents each exert a unique electronic influence on the benzene ring through inductive and resonance effects. The cyano and sulfonamide groups are strongly electron-withdrawing through both resonance and induction, pulling electron density away from the ring. The fluorine atom is strongly electron-withdrawing by induction but weakly electron-donating by resonance.

Quantum chemical studies on substituted benzenes have quantified these effects. For example, analysis of substituent effects in benzene dimers has shown that electron-withdrawing substituents enhance π-stacking interactions by reducing electrostatic repulsion. acs.org In this compound, the cumulative effect of these three substituents is a significant polarization of the aromatic ring, making it electron-deficient. This has profound implications for its reactivity, as discussed in the previous section. A new quantum chemical parameter based on the curvature of charge distribution has been proposed to better describe the substituent effect in benzenes. acs.org

The following table summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -CN | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

| -F | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -SO2NH2 | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

Conformational Analysis and Intermolecular Interactions

The sulfonamide group is not planar, and its orientation relative to the benzene ring can vary. Conformational analysis using quantum chemical methods can identify the most stable conformations of this compound. Studies on related sulfonamides have revealed that the conformational state of the molecule can be crucial for its biological activity. researchgate.net The orientation of the S-O and N-H bonds can lead to the formation of intramolecular hydrogen bonds, which stabilize certain conformations.

Molecular Modeling and Dynamics Simulations for Complex Systems

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular modeling and dynamics (MD) simulations are better suited for exploring the behavior of molecules in more complex environments, such as in solution or interacting with a protein. nih.govnih.gov

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing a dynamic view of the system.

For this compound, MD simulations could be used to study its solvation in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent molecules around the solute. youtube.com In the context of drug design, if this molecule were a ligand for a biological target, MD simulations could be used to study the binding process, the stability of the ligand-protein complex, and the conformational changes that occur upon binding. nih.gov Such simulations provide valuable insights into the thermodynamics and kinetics of binding. nih.gov

A typical MD simulation protocol would involve the following steps:

System Setup: Placing the molecule in a simulation box filled with solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain it at a constant value. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

Production Run: Running the simulation for a sufficiently long time to collect data on the properties of interest.

The table below outlines some typical parameters that would be defined in an MD simulation of this compound in water.

| Parameter | Value/Method | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of equations and parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | A model to represent water molecules. |

| Simulation Box | Cubic or Rectangular | The periodic boundary conditions used to simulate a bulk system. |

| Time Step | 2 fs | The integration time step for solving the equations of motion. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 100 ns - 1 µs | The duration of the production run. |

This is a representative data table for a typical MD simulation setup.

Strategic Utility of 5 Cyano 2 Fluorobenzenesulfonamide in Target Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The presence of both a highly activated fluorine atom and a versatile cyano group makes 5-Cyano-2-fluorobenzenesulfonamide an exceptional starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The electron-withdrawing nature of the para-cyano and ortho-sulfonamide groups renders the fluorine atom highly susceptible to nucleophilic aromatic substitution, providing a straightforward entry into a diverse range of substituted benzenesulfonamide (B165840) derivatives.

Synthesis of Thromboxane (B8750289) A2 Receptor Antagonists

A notable application of this compound is in the synthesis of Thromboxane A2 (TXA2) receptor antagonists. These agents are of significant interest in cardiovascular medicine due to their antiplatelet and antithrombotic properties. The core structure of a class of potent TXA2 receptor antagonists features a 5-cyanobenzenesulfonylurea moiety with an aryloxy or arylamino substituent at the 2-position.

The synthesis of these antagonists leverages the high reactivity of the fluorine atom in this compound towards nucleophilic aromatic substitution. Reaction with various substituted phenols or anilines under basic conditions readily displaces the fluoride (B91410) to furnish the corresponding 2-aryloxy or 2-arylamino-5-cyanobenzenesulfonamide intermediates. Subsequent reaction of the sulfonamide with an appropriate isocyanate or a carbamate (B1207046) equivalent leads to the final sulfonylurea-based Thromboxane A2 receptor antagonists.

Research has demonstrated that the cyano group at the 5-position is a successful bioisosteric replacement for a nitro group, which was present in earlier generations of these antagonists. Current time information in Bangalore, IN. This substitution maintains or, in some cases, enhances the antagonist potency. The 2-aryloxy substituted compounds, in particular, have shown selectivity for the TPβ isoform of the thromboxane receptor over the TPα isoform. Current time information in Bangalore, IN.

Table 1: Synthesis of 2-Aryloxy/Arylamino-5-cyanobenzenesulfonamide Intermediates

| Entry | Nucleophile | Product |

| 1 | 4-Methylphenol | 5-Cyano-2-(4-methylphenoxy)benzenesulfonamide |

| 2 | 3-Methoxyaniline | 2-(3-Methoxyanilino)-5-cyanobenzenesulfonamide |

| 3 | 4-Chlorophenol | 5-Cyano-2-(4-chlorophenoxy)benzenesulfonamide |

Precursor to Protein Kinase Inhibitors

The sulfonamide scaffold is a privileged structure in medicinal chemistry and is found in a multitude of approved drugs, including a number of protein kinase inhibitors. ed.ac.uk Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk

While specific examples detailing the direct use of this compound as a precursor to currently marketed protein kinase inhibitors are not prevalent in the public domain, its potential as a starting material for the synthesis of novel inhibitor candidates is significant. The compound can serve as a foundational scaffold for the generation of libraries of diverse sulfonamide derivatives. Through nucleophilic aromatic substitution at the 2-position and chemical modifications of the sulfonamide and cyano groups, a vast chemical space can be explored.

The general synthetic strategy would involve the initial displacement of the fluorine with a variety of amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the ATP-binding site. The resulting 2-amino-5-cyanobenzenesulfonamide (B3381461) can then be further functionalized. For instance, the sulfonamide nitrogen can be alkylated or acylated, and the cyano group can be converted to other functionalities such as an amidine or a tetrazole, which can act as important hydrogen bond donors or acceptors. This modular approach allows for the systematic optimization of structure-activity relationships in the quest for potent and selective protein kinase inhibitors. nih.govnih.gov

Versatility in Accessing Diverse Molecular Architectures

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The fluorine atom and the nitrile (cyano) group offer distinct opportunities for chemical diversification, enabling the construction of a wide range of molecular architectures beyond heterocyclic systems.

Leveraging Fluorine and Nitrile Functionalities for Chemical Diversification

The fluorine atom, activated by the adjacent sulfonamide and the para-cyano group, is the primary site for introducing molecular complexity via nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is highly efficient and allows for the introduction of a wide variety of nucleophiles, including alkoxides, phenoxides, thiolates, and both aliphatic and aromatic amines. nih.govosti.gov This provides a powerful tool for creating libraries of substituted benzenesulfonamides for various screening purposes.

The nitrile group is one of the most versatile functional groups in organic synthesis. sioc-journal.cn It can be readily transformed into a variety of other functionalities, including:

Amines: Reduction of the nitrile, typically with hydrogen and a metal catalyst or with metal hydrides, yields a primary aminomethyl group, introducing a flexible basic moiety.

Carboxylic Acids: Hydrolysis of the nitrile under acidic or basic conditions provides the corresponding benzoic acid derivative, which can then participate in a wide range of subsequent reactions, such as amide or ester formation.

Tetrazoles: Reaction with azides, often catalyzed by a Lewis acid, converts the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Amidines: Treatment with ammonia (B1221849) or amines can lead to the formation of amidines, which are strongly basic groups often found in pharmacologically active compounds. nih.gov

Ketones: Reaction with Grignard or organolithium reagents followed by hydrolysis can yield ketones.

The ability to perform these transformations in the presence of the sulfonamide and a substituted 2-position (introduced via SNAr) allows for the generation of highly functionalized and diverse molecular scaffolds.

Table 2: Potential Chemical Transformations of this compound Derivatives

| Starting Material | Reagents and Conditions | Product Functional Group |

| 2-Aryloxy-5-cyanobenzenesulfonamide | 1. LiAlH4, THF; 2. H2O | 5-(Aminomethyl)-2-aryloxybenzenesulfonamide |

| 2-Aryloxy-5-cyanobenzenesulfonamide | H2SO4, H2O, heat | 5-Carboxy-2-aryloxybenzenesulfonamide |

| 2-Aryloxy-5-cyanobenzenesulfonamide | NaN3, ZnCl2, DMF | 5-(1H-Tetrazol-5-yl)-2-aryloxybenzenesulfonamide |

Design and Synthesis of Advanced Organic Materials Precursors

The unique electronic properties conferred by the combination of fluorine, cyano, and sulfonamide functionalities make this compound and its derivatives attractive precursors for advanced organic materials. mdpi.comjhu.edu These materials find applications in fields such as organic electronics, nonlinear optics, and as functional dyes.

The strong dipole moment of the molecule, arising from the powerful electron-withdrawing cyano and sulfonamide groups and the electronegative fluorine, suggests potential for applications in liquid crystals or as components of materials with large nonlinear optical responses. The fluorine atom can also be used to tune the electronic properties and improve the stability and processing characteristics of organic semiconductors.

Furthermore, the synthetic handles on the molecule allow for its incorporation into larger polymeric structures. For instance, after modification, it could be polymerized to form functional polymers with tailored electronic and physical properties. The cyano group, in particular, is a known precursor to phthalocyanine (B1677752) and other macrocyclic pigments, which have applications as dyes, in photodynamic therapy, and as organic semiconductors. While specific, large-scale applications of this compound in this domain are still emerging, its inherent chemical functionalities position it as a promising building block for the next generation of advanced organic materials. mdpi.com

常见问题

Q. What are the recommended synthetic routes for 5-Cyano-2-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with fluorinated benzene derivatives. For example, sulfonamide formation can be achieved via nucleophilic substitution of a sulfonyl chloride intermediate with ammonia or amines under basic conditions (e.g., NaOH or K₂CO₃ in THF/H₂O) . Key parameters include:

- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may promote side reactions like hydrolysis of the cyano group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonamide formation efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine at position 2, cyano at position 5) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (theoretical [M+H]⁺ = 215.03).

- Elemental analysis : Carbon, nitrogen, and sulfur content should align with theoretical values (C: 44.8%, N: 12.5%, S: 14.3%).

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : Moderately soluble in DMSO (>10 mg/mL) and methanol (~5 mg/mL), but poorly soluble in water (<0.1 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide and cyano groups. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electrophilic substitution sites : Fluorine’s electron-withdrawing effect directs further functionalization to meta/para positions relative to the sulfonamide group .

- Transition state energies : Identify rate-limiting steps (e.g., sulfonamide formation) to refine catalyst selection (e.g., Pd/C for hydrogenation steps).

Q. What strategies resolve contradictions in spectral data for sulfonamide derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Sulfonamide protons may exhibit dynamic exchange in DMSO-d₆, broadening H NMR signals. Use low-temperature NMR (–40°C) to stabilize conformers .

- Ion suppression in MS : Adduct formation (e.g., [M+Na]⁺) can obscure molecular ions. Optimize ionization parameters (e.g., lower ESI voltage) or employ high-resolution MS (HRMS) .

Q. How does the electronic nature of the cyano group influence biological activity in related sulfonamides?

The strong electron-withdrawing cyano group enhances:

- Enzyme inhibition : Increased electrophilicity improves binding to catalytic residues (e.g., carbonic anhydrase inhibitors) .

- Metabolic stability : Resistance to cytochrome P450 oxidation compared to methyl or methoxy analogs. Validate via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Methodological Design and Data Interpretation

Q. How to design a robust SAR study for this compound analogs?

Adopt a scaffold-based approach :

Core modifications : Vary substituents at positions 2 (F) and 5 (CN) while maintaining the sulfonamide moiety.

Biological testing : Prioritize high-throughput screening (HTS) against target enzymes (e.g., kinases, proteases) with IC₅₀ determination.

Data normalization : Use Z-score analysis to account for plate-to-plate variability in HTS .

Q. What statistical methods address batch-to-batch variability in synthetic yields?

- ANOVA : Compare yields across batches (n ≥ 3) under fixed parameters (temperature, solvent).

- Multivariate regression : Identify critical factors (e.g., reagent purity, stirring rate) using software like JMP or R .

Theoretical Framework Integration

Q. How to align research on this compound with existing sulfonamide drug design theories?

Link to Hansch analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。